3-Bromo-5-methoxy-1,1a(2)-biphenyl
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Overview
Description
1,1’-Biphenyl, 3-bromo-5-methoxy- is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with a bromine atom at the 3rd position and a methoxy group at the 5th position on one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-bromo-5-methoxy- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the bromination of 1,1’-biphenyl followed by methoxylation using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-bromo-5-methoxy- typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 3-bromo-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,1’-biphenyl, 5-methoxy-.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide are often employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,1’-Biphenyl, 5-methoxy-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 3-bromo-5-methoxy- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-bromo-5-methoxy- involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining its reactivity and interactions with other molecules . The compound can act as an electrophile or nucleophile depending on the reaction conditions, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
1,1’-Biphenyl, 3-bromo-: This compound lacks the methoxy group, making it less reactive in certain substitution reactions.
1,1’-Biphenyl, 5-methoxy-: This compound lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
Uniqueness: 1,1’-Biphenyl, 3-bromo-5-methoxy- is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs .
Properties
CAS No. |
136649-32-6 |
---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-3-methoxy-5-phenylbenzene |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WSEZCPDMUXIDIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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